molecular formula C4H8N2O2 B6203431 (oxetan-3-yl)urea CAS No. 1565719-57-4

(oxetan-3-yl)urea

Cat. No.: B6203431
CAS No.: 1565719-57-4
M. Wt: 116.1
InChI Key:
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Description

(oxetan-3-yl)urea is an organic compound characterized by the presence of an oxetane ring and a urea moiety The oxetane ring is a four-membered heterocyclic structure containing one oxygen atom, while the urea group consists of a carbonyl group flanked by two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing oxetane derivatives is through the Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an alkene with a carbonyl compound under ultraviolet light . Another approach is the cyclization of diols or epoxides under acidic or basic conditions .

For the preparation of (oxetan-3-yl)urea, a typical route involves the reaction of oxetan-3-amine with an isocyanate or carbamoyl chloride under mild conditions to form the urea linkage . The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

(oxetan-3-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, alkoxides

Major Products Formed

    Oxetan-3-one derivatives: Formed through oxidation

    Diols or alcohols: Formed through reduction

    Substituted urea derivatives: Formed through nucleophilic substitution

Mechanism of Action

The mechanism of action of (oxetan-3-yl)urea depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to specific receptors, thereby modulating biological pathways. The oxetane ring can enhance the compound’s stability and bioavailability, while the urea group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions .

Properties

CAS No.

1565719-57-4

Molecular Formula

C4H8N2O2

Molecular Weight

116.1

Purity

95

Origin of Product

United States

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